1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
Overview
Description
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a piperidine ring bonded to a benzoyl group and an indole moiety
Preparation Methods
The synthesis of 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Indole Moiety: The indole structure is typically formed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the benzoylpiperidine and indole moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzoylpiperidine and indole moieties.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE can be compared with similar compounds such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound shares the piperidine and benzoyl features but differs in the presence of a benzyloxy group instead of the indole moiety.
1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine: This compound has a similar benzoylpiperidine structure but includes a piperazine ring instead of an indole.
1-benzoylpiperidine: A simpler compound that lacks the indole and additional carbonyl groups, making it less complex.
The uniqueness of this compound lies in its combined piperidine, benzoyl, and indole structures, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-15-19-9-5-6-10-20(19)24(16)22(26)18-11-13-23(14-12-18)21(25)17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBSUIEYYPUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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